Dibutyltin malate
Overview
Description
Dibutyltin malate is an organic compound with the formula C12H20O4Sn . It is a white amorphous powder . It is used as a stabilizer for polyvinyl chloride resins and as a condensation catalyst .
Molecular Structure Analysis
The molecular weight of Dibutyltin malate is 346.99 . The exact molecular structure is not explicitly mentioned in the sources I found.Chemical Reactions Analysis
Dibutyltin(IV) maleate (DBTML) has been successfully used as a new initiator in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL) under solvent-free condition . The performance of DBTML in the ROP of ε-CL was powerfully and rapidly determined by the non-isothermal differential scanning calorimetry technique .Physical And Chemical Properties Analysis
Dibutyltin malate has a molecular weight of 346.99 . It is a white amorphous powder with a melting point of 110 °C . It is combustible .Scientific Research Applications
Obesogenic Effects : Dibutyltin has been shown to act as an obesogen, inducing lipid accumulation in human and mouse mesenchymal stromal stem cells through a PPARγ-dependent pathway. This was observed in both in vitro and in vivo models, where exposure to low doses of dibutyltin during perinatal development led to increased fat storage, elevated leptin levels in plasma, and glucose intolerance in mice (Chamorro-Garcia et al., 2018).
Interference with Glucocorticoid Receptor Function : Dibutyltin has been found to disrupt glucocorticoid receptor function and impair glucocorticoid-induced suppression of cytokine production. This interference with the receptor's function could potentially affect metabolic functions and immune system modulation (Gumy et al., 2008).
Neurotoxicity : Research on dibutyltin has demonstrated its neurotoxic potential, affecting myelin content and cholinergic neurons. It showed distinct toxicological patterns compared to other organotins like trimethyltin and triethyltin (Eskes et al., 1999).
Protective Effects Against Apoptosis : Chitosan has been found to protect against dibutyltin-induced apoptosis in rat pheochromocytoma cells through inhibition of the mitochondria-dependent pathway. This highlights a potential protective strategy against dibutyltin's neurotoxic effects (Wang et al., 2016).
Immune System Impact : Dibutyltin has been shown to alter the production of pro-inflammatory cytokines like interleukin 1β and IL‐6 in immune cells. It can cause both increases and decreases in cytokine production, depending on the concentration and exposure duration (Sushak et al., 2020).
Effects on Osteoclast Differentiation : In a study on the effects of organotin compounds on bone resorption, dibutyltin did not show significant effects on osteoclast differentiation, in contrast to other organotins like tributyltin and triphenyltin (Yonezawa et al., 2007).
Inhibition of Androgen Biosynthesis : Research on rat immature Leydig cells has revealed that dibutyltin can inhibit androgen biosynthesis by interfering with the expressions and enzyme activities of key enzymes in the process (Li et al., 2021).
Triglyceride Metabolism Influence : Dibutyltin dilaurate has been found to affect triglyceride metabolism in human normal hepatocyte HL7702 cells, reducing intracellular fat contents and altering the expression of lipolysis and lipogenesis genes and proteins (Qiao et al., 2018).
Mechanism of Action
Safety and Hazards
Dibutyltin malate is harmful if swallowed and fatal if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may damage fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRTHRSSCWGGK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15535-69-0 | |
Record name | Stannane, dibutylmaloyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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